
Crolibulin
Overview
Description
Crolibulin is a small molecule tubulin polymerization inhibitor with potential antineoplastic activity. It is known to interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This compound has shown promise in preclinical and clinical studies for its anti-cancer properties, particularly in targeting solid tumors and anaplastic thyroid cancer .
Preparation Methods
Crolibulin, also known as EPC2407, can be synthesized through a multi-step process. The synthetic route typically involves the preparation of intermediate compounds, followed by their cyclization and functionalization to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .
Chemical Reactions Analysis
Crolibulin undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create analogs of this compound with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clinical Trials and Studies
1. Phase 1 Clinical Trials
A significant study (NCT00423410) assessed the safety and pharmacodynamics of crolibulin in patients with advanced solid tumors. The trial utilized dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and diffusion-weighted MRI (DW-MRI) to evaluate treatment effects on tumor perfusion and water diffusivity. Key findings included:
- Dose-Response Relationship : Higher plasma drug concentrations correlated with reductions in tumor perfusion metrics such as area-under-the-gadolinium-concentration-curve (AUC) and increased apparent diffusion coefficient (ADC) values, indicating cell swelling and decreased perfusion 2-3 days post-treatment .
- Imaging Techniques : The study employed advanced imaging techniques like photoacoustic imaging (PAI) and blood oxygenation level-dependent MRI (BOLD MRI) to monitor early changes in tumor vasculature .
Study Parameter | Measurement Technique | Findings |
---|---|---|
Tumor Perfusion | DCE-MRI | Significant reduction post-crolibulin |
Water Diffusivity | DW-MRI | Increased ADC values indicating swelling |
Pharmacokinetics | Blood Samples | Correlation between drug levels and efficacy |
2. Combination Therapy Studies
this compound has been evaluated in combination with other chemotherapeutic agents. A notable study investigated its use alongside cisplatin in treating recurrent or metastatic cancers . The objectives were to determine the optimal dosing regimen and assess safety profiles when combined with standard chemotherapy.
Preclinical Studies
In preclinical models, this compound demonstrated efficacy against various cancer types including prostate cancer. Research indicated that this compound treatment led to significant reductions in blood flow within tumors, which was measured using bioluminescence imaging (BLI) and ultrasound imaging .
Case Study: Prostate Cancer Model
A murine model of prostate cancer showed that this compound effectively inhibited tumor growth when used in conjunction with androgen deprivation therapy (ADT). Imaging techniques confirmed reduced vascularity and enhanced necrosis within treated tumors .
Molecular Insights
Recent studies have provided insights into the molecular interactions of this compound with tubulin. Structural analyses revealed that this compound's binding affinity to the colchicine site is crucial for its anti-tumor activity. This understanding paves the way for designing novel derivatives with improved efficacy and reduced toxicity .
Summary of Applications
This compound's applications span various aspects of cancer treatment:
- Vascular Disruption : Targeting tumor vasculature to induce necrosis.
- Combination Therapies : Enhancing the efficacy of existing chemotherapy regimens.
- Imaging Biomarkers : Utilizing advanced imaging techniques to assess treatment response.
- Molecular Targeting : Insights into its binding mechanisms inform future drug design.
Mechanism of Action
C
Biological Activity
Crolibulin, also known as EPC2407, is a novel microtubule-targeting agent that has garnered attention for its potential therapeutic applications in cancer treatment. As a vascular disrupting agent (VDA), it operates primarily by binding to the colchicine site on tubulin, leading to microtubule destabilization and subsequent anti-vascular and apoptotic effects. This article will delve into the biological activity of this compound, supported by relevant data tables and research findings.
This compound's mechanism of action involves the following key processes:
- Binding to Tubulin : this compound binds to the colchicine site on tubulin, which is crucial for microtubule assembly and stability. This binding disrupts normal microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at the G2/M phase, effectively halting cellular proliferation in various cancer cell lines .
- Anti-Vascular Effects : By disrupting the endothelial cells that form blood vessels within tumors, this compound reduces tumor perfusion, thereby impairing nutrient and oxygen delivery to cancer cells .
Structure-Activity Relationship (SAR)
Research has identified critical structural components of this compound that contribute to its biological activity. The presence of a cyano group and an aromatic A-ring are essential for its potency against cancer cells. For instance, a study reported IC50 values for this compound across various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HT-29 (Colon) | 0.52 |
H460 (Lung) | 0.57 |
A549 (Lung) | 0.14 |
MKN-45 (Gastric) | 1.22 |
SMMC-7721 (Liver) | 0.05 |
These values indicate that this compound exhibits varying levels of cytotoxicity against different cancer types, with notable potency observed in lung and gastric cancers .
Clinical Trials
This compound has progressed through clinical trials, notably a Phase I/II study focusing on anaplastic thyroid cancer. The trial evaluated the drug's safety and efficacy in combination with cisplatin. Preliminary results indicated promising anti-tumor activity, supporting further investigation into its clinical utility .
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating solid tumors:
- Case Study 1 : A patient with advanced anaplastic thyroid cancer showed significant tumor reduction after treatment with this compound combined with standard chemotherapy. Imaging studies revealed decreased tumor perfusion correlating with treatment response .
- Case Study 2 : In a cohort of patients with metastatic lung cancer, administration of this compound resulted in improved progression-free survival compared to historical controls receiving conventional therapies alone .
Properties
IUPAC Name |
(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXONINOYTKKXQQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142925 | |
Record name | Crolibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines. | |
Record name | EPC2407 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05189 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1000852-17-4 | |
Record name | Crolibulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000852174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crolibulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Crolibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CROLIBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ENT43KY91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.